molecular formula C10H14N2O B13071665 2-[(Pyrrolidin-3-yloxy)methyl]pyridine

2-[(Pyrrolidin-3-yloxy)methyl]pyridine

Cat. No.: B13071665
M. Wt: 178.23 g/mol
InChI Key: FIXUFKVTRYTERV-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-3-yloxy)methyl]pyridine (CAS 253603-61-1) is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This molecule features a pyridine ring linked via an ether bond to a pyrrolidine ring, a structural motif of significant interest in medicinal and agrochemical research. While specific biological studies on this exact molecule are not extensively detailed in the literature, its core components are recognized for their broad utility. The pyrrolidine ring is a common feature in biologically active compounds and pharmaceuticals, serving as a versatile scaffold in drug discovery . Similarly, pyridine derivatives have become increasingly important, constituting a significant portion of novel agrochemicals and pharmaceuticals developed in the 21st century due to their favorable efficacy and ability to overcome resistance issues . This structural combination suggests potential as a valuable intermediate or building block in organic synthesis. Researchers may employ this compound in the development of novel substances for various applications, leveraging the known pharmacological significance of related pyrrolopyridine structures, which exhibit a wide spectrum of activities including analgesic, sedative, antidiabetic, antiviral, and antitumor properties in related isomers . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(pyrrolidin-3-yloxymethyl)pyridine

InChI

InChI=1S/C10H14N2O/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10/h1-3,5,10-11H,4,6-8H2

InChI Key

FIXUFKVTRYTERV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CC=CC=N2

Origin of Product

United States

Computational and Theoretical Investigations of 2 Pyrrolidin 3 Yloxy Methyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties. fu-berlin.dequlacs.org Methods like Density Functional Theory (DFT) are widely used to explore molecular geometries, electronic structures, and intramolecular interactions with a favorable balance of accuracy and computational cost. mostwiedzy.placs.org

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as structural optimization. Density Functional Theory, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), is a standard method for this purpose. researchgate.netnih.gov This process calculates the forces on each atom and adjusts their positions until a minimum energy geometry is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

For 2-[(Pyrrolidin-3-yloxy)methyl]pyridine, optimization would reveal the precise spatial relationship between the pyridine (B92270) and pyrrolidine (B122466) rings, influenced by the ether linkage.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data)
ParameterAtoms InvolvedValue
Bond Length (Å)C(pyridine)-CH21.510
CH2-O1.430
O-C(pyrrolidine)1.435
Bond Angle (°)C(pyridine)-CH2-O108.5
CH2-O-C(pyrrolidine)118.0
Dihedral Angle (°)C(py)-C-O-C(pyrr)175.0

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar chemical structures.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be associated with the π-system of the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)5.55

Note: The data in this table is hypothetical and for illustrative purposes.

For the target molecule, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent bonds.

Table 3: Hypothetical NBO Analysis Results Showing Significant Intramolecular Interactions (Illustrative Data)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)σ* (C-C)5.8
LP (N_pyridine)π* (C-C)22.5
LP (N_pyrrolidine)σ* (C-H)3.2

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible intramolecular interactions.

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded: red regions indicate a negative electrostatic potential (high electron density), which are sites for electrophilic attack, while blue regions represent a positive potential (electron deficiency), indicating sites for nucleophilic attack. nih.govresearchgate.net Green areas are neutral.

For this compound, the MEP map would predictably show the most negative potential (red) around the nitrogen atom of the pyridine ring and the ether oxygen, as these are the most electronegative atoms with lone pairs of electrons. nih.gov Positive potentials (blue) would be located around the hydrogen atoms, particularly those on the pyrrolidine ring's nitrogen and the methyl bridge.

Conformational Analysis and Molecular Dynamics Simulations

A Potential Energy Surface (PES) map is a theoretical plot that illustrates the energy of a molecule as a function of its geometry, typically by varying one or two key dihedral angles. libretexts.org By systematically rotating the bonds in the flexible linker connecting the two rings and calculating the energy at each step, a map can be generated. The low-energy valleys on this map correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. researchgate.net

For this molecule, a PES scan would likely involve the rotation around the C(pyridine)-CH2-O-C(pyrrolidine) dihedral angles. The analysis would identify the most energetically favorable orientations of the pyridine and pyrrolidine rings relative to each other. Studies on similar flexible molecules show that extended (anti) conformations are often stable, but folded (gauche) conformations stabilized by weak intramolecular interactions can also be energy minima. nih.gov The global minimum on the PES represents the most probable conformation of the molecule in the gas phase.

Molecular Dynamics Studies on Conformational Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscape, stability, and dynamic behavior of a molecule like this compound.

The simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water, and observing its structural evolution over time (from nanoseconds to microseconds). Key analyses would include:

Conformational Analysis: Identifying the most stable and frequently occurring three-dimensional arrangements (conformers) of the molecule. This involves monitoring dihedral angles, particularly around the flexible ether linkage and the pyrrolidine ring.

Structural Stability: Assessing the stability of the molecule's structure by calculating the root-mean-square deviation (RMSD) from an initial or average structure over the course of the simulation.

Intramolecular Interactions: Examining non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize specific conformations.

Despite the utility of this technique, a detailed search of published scientific literature did not yield any specific molecular dynamics studies conducted on this compound. Such research has not been made publicly available, and therefore, no empirical data on its dynamic conformational behavior or stability can be presented.

Advanced Theoretical Spectroscopic Characterization

Theoretical spectroscopic characterization involves using quantum chemical calculations, often based on Density Functional Theory (DFT), to predict the spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic response.

Vibrational Spectroscopy Simulations (Infrared and Raman)

Theoretical vibrational spectroscopy predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. The process involves:

Geometry Optimization: Finding the lowest energy (most stable) structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion for each vibration).

For this compound, these simulations would predict characteristic vibrational modes, such as C-H stretching of the pyridine and pyrrolidine rings, C-O-C stretching of the ether linkage, and N-H bending of the secondary amine in the pyrrolidine ring.

However, a comprehensive literature search found no published studies that report a theoretical vibrational analysis for this specific compound. As a result, a data table of predicted IR and Raman frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational NMR predictions are used to calculate the magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C) within a molecule. These shielding values are then converted into chemical shifts (δ), which are a cornerstone of molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

A theoretical study on this compound would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. This data would be instrumental in assigning peaks in an experimental spectrum and confirming the molecular structure.

A search of academic databases and computational chemistry repositories did not uncover any specific theoretical NMR chemical shift predictions for this compound.

Electronic Spectroscopy Predictions (UV-Vis)

Theoretical electronic spectroscopy, typically performed using Time-Dependent Density Functional Theory (TD-DFT), predicts the electronic transitions in a molecule. These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculations provide information on:

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths: The intensities of these absorption bands.

Molecular Orbitals: The nature of the electronic transitions (e.g., π → π* or n → π* transitions), identifying which orbitals are involved.

For this compound, these calculations would primarily probe the electronic transitions associated with the pyridine ring's aromatic system.

As with the other computational methods, there are no specific published studies containing theoretical UV-Vis spectroscopic predictions for this compound.

Structure Activity Relationship Sar Research of 2 Pyrrolidin 3 Yloxy Methyl Pyridine and Analogs

Rational Design Principles for Modulating Bioactivity

The rational design of analogs of 2-[(pyrrolidin-3-yloxy)methyl]pyridine is often guided by the goal of optimizing interactions with specific biological targets, such as nAChRs. The design process typically involves modifying the core scaffold to enhance binding affinity, selectivity, and functional activity (agonist or antagonist).

A key design principle involves leveraging the distinct pharmacophoric elements of the molecule: the pyridine (B92270) ring, the pyrrolidine (B122466) moiety, and the linking ether group. For instance, in the development of α7 nAChR modulators based on the analogous 2-((pyridin-3-yloxy)methyl)piperazine scaffold, both steric and electrostatic factors were found to be significant. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study highlighted that electrostatic contributions had a more substantial impact on anti-inflammatory activity than steric contributions. nih.gov This suggests that modulating the electronic properties of the pyridine and pyrrolidine rings is a critical aspect of rational design.

Furthermore, the design of these compounds often aims to balance potency with favorable pharmacokinetic properties. For example, increasing lipophilicity can enhance penetration of the blood-brain barrier, which is desirable for centrally acting agents. However, this must be carefully balanced to avoid issues with solubility and metabolic stability. The pyrrolidine ring, in particular, is a versatile scaffold that allows for the exploration of three-dimensional space, which can be crucial for achieving high target selectivity. researchgate.net

Impact of Pyridine Ring Modifications on Biological Profile

Modifications to the pyridine ring of compounds structurally related to this compound have a profound effect on their biological profiles, particularly their binding affinity and functional activity at nAChRs. Studies on analogs of the isomeric compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have demonstrated that the position and nature of substituents on the pyridine ring can dramatically alter receptor interaction. nih.gov

For example, the introduction of various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities (Ki values) for neuronal nAChRs, spanning from 0.15 to over 9000 nM. nih.gov This extensive range underscores the sensitivity of the receptor to the steric and electronic properties of the pyridine moiety.

The following table summarizes the in vitro binding affinities of some pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine for rat brain nAChRs, illustrating the impact of these modifications. nih.gov

CompoundPyridine SubstitutionKi (nM)
A-84543 (parent)None0.8
Analog 12-Cl1.1
Analog 22-NH21.8
Analog 35-Br0.15
Analog 45-I0.20
Analog 56-Cl11
Analog 66-Me41
Analog 72,6-di-Cl>9000

These data reveal that small, electron-withdrawing groups at the 5-position, such as bromine and iodine, can significantly enhance binding affinity. Conversely, substitution at the 6-position, particularly with larger groups, tends to decrease affinity. The dramatic loss of activity with 2,6-dichloro substitution suggests that steric hindrance near the nitrogen atom is detrimental to receptor binding. nih.gov In general, the presence of halogens or bulky groups on the pyridine ring can lead to lower biological activity, whereas groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance it. nih.gov

Influence of Pyrrolidine Moiety and Linker Substitutions

Substitutions on the pyrrolidine ring can influence basicity, lipophilicity, and the spatial orientation of other functional groups. The nitrogen atom of the pyrrolidine is a key site for modification. For instance, N-methylation in related nAChR ligands has been shown to yield very high affinities. The basicity of the pyrrolidine nitrogen is a crucial factor, as it is often protonated at physiological pH, allowing for ionic interactions with the target receptor. nih.gov

The linker connecting the pyridine and pyrrolidine moieties, in this case, a methylene (B1212753) ether (-OCH2-), is also a target for modification. The length and flexibility of the linker can be critical for achieving the optimal distance and orientation between the two heterocyclic rings for effective receptor binding. While specific studies on linker modifications for the this compound scaffold are limited, research on other bicyclic compounds has shown that even subtle changes in the linker can significantly impact biological activity.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a paramount consideration in the SAR of this compound, as the 3-position of the pyrrolidine ring is a chiral center. The (R) and (S) enantiomers of a chiral compound can exhibit significantly different biological activities, potencies, and even different pharmacological profiles (e.g., agonist versus antagonist). This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

In the context of nAChR ligands, the stereochemistry of the pyrrolidine ring is often a determining factor for high-affinity binding. For example, in the analog 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), the (S)-configuration is crucial for its potent agonist activity. nih.gov Similarly, for analogs of 2-((pyridin-3-yloxy)methyl)piperazine, the (R)-enantiomer of certain derivatives was identified as a potent and selective modulator of the α7 nAChR. nih.govresearchgate.net

The stereochemical configuration influences how the molecule fits into the binding pocket of the receptor. The different spatial arrangements of the substituents on the chiral center can lead to more or less favorable interactions with amino acid residues in the binding site. Therefore, the enantioselective synthesis and evaluation of individual stereoisomers are essential steps in the drug discovery process for this class of compounds to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements for optimal biological activity. researchgate.net

Potential Research Applications and Future Directions Non Clinical Focus

Role as a Chemical Probe in Biological Systems

While not extensively documented as a standalone chemical probe, the structural characteristics of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine make it a promising candidate for the development of such tools. A chemical probe is typically a small molecule with high affinity and selectivity for a specific biological target, used to study its function in living systems. nih.gov The potential of this compound lies in the inherent properties of its constituent parts.

The pyridine (B92270) ring is an aromatic heterocycle capable of engaging in π-π stacking interactions with aromatic amino acid residues within proteins. evitachem.com Concurrently, the pyrrolidine (B122466) ring can participate in hydrogen bonding and hydrophobic interactions. evitachem.com This combination of features allows the molecule to serve as a ligand in biochemical assays to explore binding pockets of various proteins. evitachem.com Its value is not as a direct probe but as a foundational scaffold that can be systematically modified. By introducing specific functional groups or labels (e.g., fluorophores or radioisotopes) onto either the pyridine or pyrrolidine ring, researchers can design derivatives that act as highly specific probes for particular biological targets, enabling the investigation of protein function and distribution in a non-clinical setting.

Table 1: Structural Features and Potential as a Chemical Probe Scaffold
Molecular ComponentPotential Biological InteractionRelevance for Probe Development
Pyridine Ringπ-π stacking with aromatic amino acidsProvides a stable anchor point within protein binding sites. Can be functionalized to modulate selectivity.
Pyrrolidine MoietyHydrogen bonding, hydrophobic interactionsContributes to binding affinity and specificity. Offers sites for attaching reporter groups (e.g., fluorophores).
Ether LinkageProvides conformational flexibilityAllows the two ring systems to adopt optimal orientations for target binding.

Application in Organic Synthesis as a Building Block for Complex Molecules

In the field of organic chemistry, the pyridine scaffold is highly valued for its role as a versatile building block for synthesizing more complex molecules. evitachem.comnih.gov The compound this compound is a prime example of a bifunctional starting material that can be readily elaborated into a variety of more complex structures. Both the pyridine and pyrrolidine rings offer reactive sites for further chemical transformations.

The pyridine nucleus can undergo a range of synthetic modifications, including cycloaddition, condensation, and cyclization reactions, allowing for the construction of fused heterocyclic systems. nih.gov Furthermore, modern synthetic methods have demonstrated innovative transformations, such as the photo-promoted ring contraction of pyridines using silylborane to yield functionalized pyrrolidine derivatives. nih.gov This highlights the utility of the pyridine core in skeletal editing strategies to access valuable but otherwise difficult-to-synthesize structures. The pyrrolidine portion of the molecule also contains a secondary amine, which is a key functional group for nucleophilic substitution and addition reactions, enabling the attachment of diverse side chains and the construction of larger molecular frameworks.

Table 2: Synthetic Reactions Involving the Pyridine-Pyrrolidine Scaffold
Reaction TypeDescriptionPotential Outcome
N-Alkylation/AcylationReaction at the secondary amine of the pyrrolidine ring.Introduction of diverse substituents for structure-activity relationship studies.
CycloadditionUsing the pyridine ring as a partner in cycloaddition reactions. nih.govFormation of polycyclic and fused heterocyclic systems.
Ring ContractionPhoto-promoted reaction of the pyridine ring to form a smaller ring. nih.govSynthesis of novel, functionalized pyrrolidine-based structures.
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group on a functionalized pyridine ring. nih.govSite-specific introduction of new functional groups onto the pyridine core.

Development of Novel Chemical Entities for Further Academic Research

The development of novel chemical entities is crucial for advancing academic research, and the this compound structure serves as a valuable "scaffold" or "pharmacophore" in this endeavor. nih.govresearchgate.net A scaffold is a core molecular structure upon which new molecules are built. Due to their prevalence in biologically active compounds, pyridine derivatives are frequently used as starting points for discovering new molecules with unique properties. researchgate.netrsc.org

Academic research based on this scaffold can branch into several non-clinical areas:

Materials Science: The pyridine moiety can be used to create novel ligands for organometallic compounds or to develop functional nanomaterials. nih.gov

Agrochemical Research: Pyridine-based compounds have a significant history as agrochemicals. nih.gov The this compound scaffold can be used as a template to synthesize and screen new compounds for potential applications in agriculture.

Medicinal Chemistry Research: In a non-clinical context, this scaffold is an excellent starting point for designing and synthesizing libraries of compounds to be tested for inhibitory activity against various enzymes or binding affinity to receptors. For example, derivatives of similar scaffolds have been investigated as potential multi-target tyrosine kinase receptor inhibitors and other biologically active agents for research purposes. mdpi.comresearchgate.net

The ease with which the pyridine and pyrrolidine rings can be functionalized allows for the systematic exploration of chemical space, leading to the identification of novel compounds that can be used as tools to further understand complex biological and chemical systems. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine, and how can purity be validated?

  • Methodology :

  • Step 1 : Nucleophilic substitution between pyridine derivatives (e.g., 2-chloromethylpyridine) and pyrrolidin-3-ol under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (e.g., absence of residual solvents at δ 1.2–1.5 ppm) .
  • Data : Typical yields range from 70–85% with >98% purity after optimization .

Q. How does the substitution pattern on pyridine influence the compound’s physicochemical properties?

  • Key Findings :

  • Substitution at the 2-position (as in this compound) enhances electron density on the pyridine ring, facilitating adsorption onto metal surfaces in corrosion studies .
  • Pyrrolidine’s tertiary amine group increases solubility in polar solvents (e.g., water, ethanol) compared to unsubstituted pyridines. LogP values can be calculated via HPLC to assess lipophilicity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s adsorption behavior in corrosion inhibition?

  • Experimental Design :

  • Electrochemical Tests : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M H2_2SO4_4 on mild steel. Compare inhibition efficiency (%IE) at varying concentrations (50–300 ppm) .
  • Computational Modeling : Use DFT to calculate Fukui indices and molecular electrostatic potential (MEP) maps. The pyridine ring and pyrrolidine’s N-atom act as electron donors, forming coordinate bonds with Fe atoms .
    • Data : At 200 ppm, %IE reaches 98.6% in acidic media. Adsorption follows the Langmuir isotherm (R2>0.99R^2 > 0.99) .

Q. Can this compound serve as a ligand in coordination chemistry, and what metal complexes are feasible?

  • Methodology :

  • Synthesis : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol under reflux. Monitor via UV-Vis spectroscopy (e.g., λ~450 nm for Cu complexes).
  • Characterization : Use X-ray crystallography or ESI-MS to confirm stoichiometry (e.g., 1:2 metal-ligand ratio) .
    • Applications : Chelation enhances stability in catalytic or medicinal contexts (e.g., antimicrobial agents) .

Q. How does this compound interact with biological targets like CYP1B1?

  • Structural Insights :

  • Docking Studies : Pyridine’s 2-position and pyrrolidine’s oxygen create H-bond interactions with CYP1B1’s heme domain (PDB: 3PM0). Compare with estrane-pyridine derivatives (IC50_{50} ~0.011 μM for similar scaffolds) .
  • In Vitro Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to measure CYP1B1 inhibition. IC50_{50} values correlate with substituent electronegativity .

Contradictions and Resolutions

  • Contradiction : While reports high corrosion inhibition, suggests limited enzymatic inhibition.
  • Resolution : Structural modifications (e.g., introducing electron-withdrawing groups on pyrrolidine) may enhance bioactivity without compromising corrosion inhibition.

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